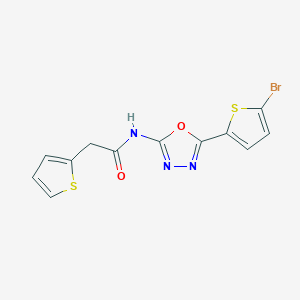

N-(2-fluorophenyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

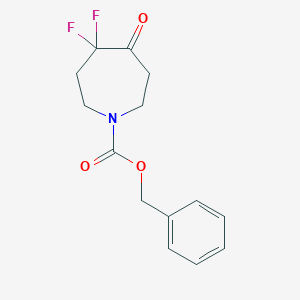

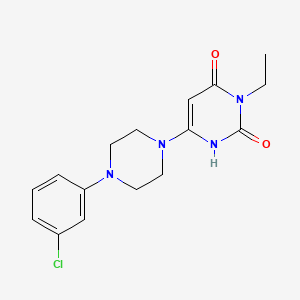

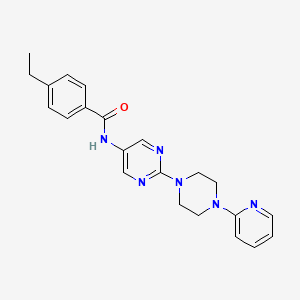

“N-(2-fluorophenyl)-3-methoxybenzamide” is a compound that likely contains a benzamide group, which is a common moiety in pharmaceutical drugs . The “2-fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a fluorine atom attached in the 2nd position. The “3-methoxy” part suggests a methoxy group (-O-CH3) attached to the benzamide at the 3rd position .

Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-3-methoxybenzamide” would likely be planar due to the conjugated system of the benzamide. The fluorine atom would likely cause an electron-withdrawing effect, making the benzene ring more electrophilic .

Chemical Reactions Analysis

Benzamides, including “N-(2-fluorophenyl)-3-methoxybenzamide”, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-fluorophenyl)-3-methoxybenzamide” would be influenced by its functional groups. The presence of a fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

- Anticancer Activity N-(2-fluorophenyl)-3-methoxybenzamide has been studied for its potential as an anticancer agent. Research indicates that it exhibits biological activity against certain types of cancer cells. Further investigations into its mechanism of action and efficacy are ongoing.

- Antibacterial and Antifungal Properties This compound has demonstrated antibacterial and antifungal activity. Researchers have explored its potential as a therapeutic agent against microbial infections. Understanding its mode of action and optimizing its effectiveness could lead to novel treatments.

- Antiviral Applications Benzamide-based 5-aminopyrazoles, which share structural similarities with N-(2-fluorophenyl)-3-methoxybenzamide, have shown notable antiviral activity against the H5N1 influenza virus. This suggests that derivatives of this compound might hold promise in developing antiviral therapeutics.

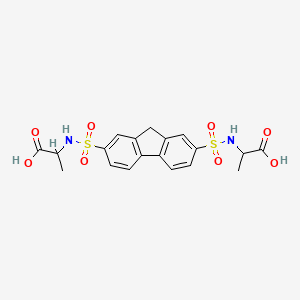

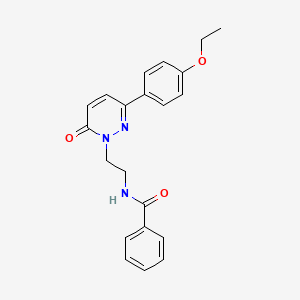

- Researchers have investigated the crystal structure of N-(2-fluorophenyl)-3-methoxybenzamide using X-ray diffraction. Additionally, density functional theory (DFT) calculations have provided insights into its molecular electrostatic potential and frontier molecular orbitals . Such studies contribute to our understanding of its properties.

Crystal Structure and DFT Studies

Mechanism of Action

Target of Action

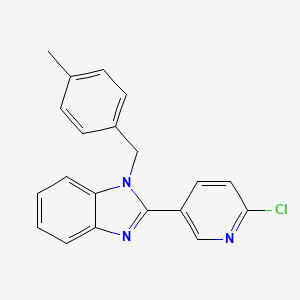

N-(2-fluorophenyl)-3-methoxybenzamide is a complex compound with potential biological activity. Indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets .

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-fluorophenyl)-3-methoxybenzamide could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a wide range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

properties

IUPAC Name |

N-(2-fluorophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUMGIOTJZLCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2945360.png)

![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)

![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)